2-Deoxy-D-Ribose Aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-phenyliminopentane-1,2,3-triol |
InChI |
InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2 |
InChI Key |
QXLHVPIMOYSNQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CCC(C(CO)O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Deoxy D Ribose Aniline
Schiff Base Formation and Dynamic Equilibrium with Glycosylamine Forms
The initial condensation reaction between aniline (B41778) and 2-deoxy-D-ribose forms a carbinolamine intermediate, which then dehydrates to yield an acyclic Schiff base (an imine). However, this imine is typically a minor component in an equilibrium mixture that strongly favors the more thermodynamically stable cyclic glycosylamine structures. mdpi.com Research indicates that unreduced derivatives from the reaction of monosaccharides with alkylamines predominantly exist as closed-ring glycosylamines. researchgate.net
The position of the equilibrium between the acyclic Schiff base and the cyclic furanose and pyranose forms is dictated by several factors. These include the solvent, temperature, pH, and the electronic and steric properties of the substituents on the aniline ring. The cyclic forms are generally favored due to the stability of the hemiaminal linkage within the ring structure compared to the C=N double bond of the acyclic imine.
In solution, the product of the 2-deoxy-D-ribose and aniline reaction is a dynamic mixture of tautomers. This includes α and β anomers of both pyranose (six-membered ring) and furanose (five-membered ring) structures, alongside the open-chain Schiff base. researchgate.net Spectroscopic studies, particularly NMR, have been crucial in characterizing this equilibrium. For 2-deoxy-D-ribose itself in aqueous solution, theoretical and experimental results show that the α- and β-pyranose forms are dominant. ulpgc.es While the open-chain form is often present in non-negligible percentages in solution, it is typically absent in the solid phase. ulpgc.es
In the solid state, the product typically crystallizes as a single, stable conformer, most often a β-pyranose derivative. researchgate.net This preference is governed by the minimization of steric strain and the optimization of intermolecular forces within the crystal lattice. rsc.org The conformation of these rings is also a subject of investigation; for instance, β-D-ribopyranosylamines have been shown to uniquely adopt a ⁴C₁ conformation in D₂O. researchgate.net
Table 1: Tautomeric Distribution of 2-Deoxy-D-Ribose in Aqueous Solution
| Tautomer | Percentage in Solution |
| α-pyranose | Major component |
| β-pyranose | Major component |
| α-furanose | Minor component |
| β-furanose | Minor component |
| Open-chain (aldehyde) | Non-negligible percentage |
Note: The exact percentages can vary with conditions. This table represents a general distribution based on available literature. ulpgc.es
Hydrogen bonding is a critical factor stabilizing glycosylamine structures, both intramolecularly and intermolecularly. In the solid state, extensive networks of hydrogen bonds involving the sugar hydroxyl groups and the amine nitrogen contribute significantly to the stability of the crystal structure. nih.gov The nature of the solvent also greatly influences the hydrogen bonding patterns of aniline derivatives. nih.gov In RNA, the 2'-hydroxyl group of ribose can participate in tertiary hydrogen bonds, contributing an average of -0.4 to -0.5 kcal/mol per bond to the stability of the folded structure, highlighting the energetic importance of such interactions. nih.gov While this is in a different molecular context, it underscores the significance of the hydroxyl groups present in the 2-deoxy-D-ribose aniline adduct for forming stabilizing hydrogen bonds.
Factors Influencing Acyclic Schiff Base vs. Cyclic Glycosylamine Derivatives
Amadori Rearrangement Pathways of this compound Derivatives
The initially formed N-glycosylamine or its acyclic Schiff base tautomer can undergo an irreversible acid- or base-catalyzed isomerization known as the Amadori rearrangement. This reaction converts the N-glycoside of the aldose (2-deoxy-D-ribose) into a 1-amino-1-deoxy-2-ketose, a stable ketoamine known as the Amadori product. wikipedia.org This rearrangement fixes the amine to the sugar moiety, as the formation of the keto-amine is generally irreversible. wikipedia.org
The mechanism of the Amadori rearrangement involves the protonation of the glycosylamine's nitrogen atom, which facilitates the opening of the ring to the Schiff base. The imine is then protonated, and a subsequent tautomerization (an enolization of the imine) leads to an enaminol intermediate. This intermediate then rearranges to the final, more stable, α-ketoamine structure. wikipedia.org
Amadori products are key intermediates in the Maillard reaction and are not inert. They can undergo further complex degradation reactions, especially upon heating or under oxidative conditions, to generate a multitude of compounds, including those responsible for color and flavor in food chemistry, as well as advanced glycation end-products (AGEs) in biological systems. wikipedia.orgnih.gov The degradation pathways are highly dependent on factors like pH, temperature, and water activity. mdpi.comencyclopedia.pub
Key degradation routes for Amadori products include:
1,2-Enolization: Predominant under acidic or neutral conditions, this pathway leads to the formation of furfural (B47365) (from pentoses) and 3-deoxyosones.
2,3-Enolization: Favored under basic conditions, this route generates reductones and leads to fission products like acetol and diacetyl.
Reverse Amadori Rearrangement: The parent sugar can be reformed from the Amadori compound. imreblank.ch
Other Pathways: Further reactions include oxidative degradation, cleavage of the sugar moiety, and decarboxylation. mdpi.comencyclopedia.pub
Studies on the degradation of a glycated pentapeptide at elevated temperatures (70°C) showed a rapid increase in AGE-associated fluorescence and the formation of numerous fragmentation products. nih.gov The rate of degradation is significantly influenced by pH; for instance, the degradation of N-(1-Deoxy-D-fructos-1-yl)glycine is considerably faster at higher pH values. imreblank.ch
Table 2: Major Degradation Pathways of Amadori Products
| Pathway | Favored Conditions | Key Intermediates/Products |
| 1,2-Enolization | Acidic / Neutral | 3-Deoxyosones, Furfural |
| 2,3-Enolization | Basic | Reductones, Fission Products |
| Reverse Rearrangement | Thermal | Parent Sugar (e.g., 2-Deoxy-D-Ribose) |
| Oxidative Degradation | Oxidative | Various fragmentation products |
Source: Based on information from references mdpi.comencyclopedia.pubimreblank.ch.
Identification and Characterization of Intermediate Species (e.g., Enol Forms, α-Dicarbonyls)
In aqueous solutions, 2-Deoxy-D-ribose, a precursor to the title compound, exists in equilibrium as a mixture of α- and β-pyranoses, α- and β-furanoses, and a minor proportion of open-chain structures. ulpgc.es The open-chain form contains an aldehyde group that can enolize. ulpgc.es This enolization is a key process, as the resulting enediol intermediates are reactive species in various transformations. ulpgc.es
The degradation of sugars like ribose can lead to the formation of α-dicarbonyl compounds. nih.govnih.gov These highly reactive species are key intermediates in the Maillard reaction, a complex series of reactions between amino acids and reducing sugars. nih.gov In the context of 2-Deoxy-D-ribose, degradation pathways can generate α-dicarbonyls such as 3-deoxyglucosone, glyoxal, and methylglyoxal. nih.gov The formation of these intermediates is often identified through derivatization followed by analytical techniques like HPLC. nih.gov For instance, the reaction of R5P (ribose-5-phosphate) with amines can lead to an α-dicarbonyl product through an Amadori product intermediate. nih.gov
Table 1: Key Intermediate Species in 2-Deoxy-D-Ribose Reactions
| Intermediate Type | Specific Examples | Role in Reaction |
|---|---|---|
| Enol Forms | Enediol intermediates | Precursors in various transformations, formed from open-chain sugar structures. ulpgc.es |
| α-Dicarbonyls | 3-Deoxyglucosone, Glyoxal, Methylglyoxal | Key intermediates in Maillard reactions and sugar degradation pathways. nih.govnih.gov |
| Amadori Product | N/A | Precursor to α-dicarbonyl formation in reactions with amines. nih.gov |
Oxidative and Reductive Transformations of this compound
This compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives.
Oxidative Transformations: The oxidation of this compound can yield corresponding carboxylic acids. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide. The oxidation of the sugar moiety can also be achieved under different conditions. For instance, the oxidation of D-ribose and 2-deoxy-D-ribose with Cr(VI) has been shown to produce the corresponding aldonic acid. researchgate.net In some cases, oxidation can lead to the formation of α-dicarbonyl compounds, which are key intermediates in further reactions. nih.gov
Reductive Transformations: Reduction of this compound can produce alcohol derivatives. Typical reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride. For example, the reduction of a C-3 keto group in a related 2-deoxy-β-D-ribofuranosyl aniline derivative has been achieved using sodium triacetoxyborohydride. researchgate.net Reductive amination of 2-deoxy-D-ribose with aniline using a reducing agent like sodium cyanoborohydride is a common method for synthesizing the title compound itself.
Table 2: Reagents for Oxidative and Reductive Transformations
| Transformation | Reagent | Product Type |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids |
| Reduction | Sodium borohydride, Lithium aluminum hydride, Sodium cyanoborohydride | Alcohol derivatives |
Nucleophilic Substitution Reactions Involving the Aniline Moiety
The aniline moiety of this compound can participate in nucleophilic substitution reactions. This allows for the modification of the aromatic portion of the molecule, leading to a range of derivatives. The anilide group can be substituted by other functional groups under appropriate reaction conditions.
Studies on related structures provide insights into these transformations. For example, nucleophilic substitution reactions on aniline derivatives are common in organic synthesis. In one instance, a Heck-type coupling reaction was performed on 4-iodoaniline (B139537) derivatives, followed by further transformations to yield 4-(β-D-glycero-pentofuran-3-ulos-1-yl)aniline derivatives. researchgate.net Another study describes the nucleophilic reaction of an alcohol with a pyrimidine (B1678525) ring, which is then coupled with an aniline derivative to form a more complex molecule. frontiersin.org Furthermore, research on the synthesis of secondary aryl amines, which are structurally related to the aniline portion of the target compound, has explored nucleophilic substitution using caesium bases and high equivalents of aniline. massey.ac.nz
Degradation Pathways and By-product Formation in Reaction Systems
The degradation of this compound can occur under various conditions, leading to the formation of by-products. Hydrolysis is a primary degradation pathway, yielding 2-deoxy-D-ribose and aniline. The stability of the anilide group is susceptible to changes in pH, and degradation can be studied using accelerated protocols with acid or base buffers.
In the broader context of sugar and amine reactions, such as the Maillard reaction, a complex array of by-products can be formed. The reaction between ribose-5-phosphate (B1218738) and amines, for example, leads to the cleavage of the phosphate (B84403) group. nih.gov The degradation of 2-deoxy-D-ribose itself can induce oxidative stress and apoptosis in cellular systems, a process that involves the depletion of glutathione (B108866). e-dmj.orgnih.gov
The reaction of 2-deoxy-D-ribose with arylamines can also lead to cyclization reactions, forming products like tetrahydro-2H-pyran-fused tetrahydroquinolines. acs.org Furthermore, in organocatalytic aldol (B89426) reactions involving aldehydes, by-products such as oxazolidinones can form, which can impact the reaction's efficiency. whiterose.ac.uk
Table 3: Common Degradation Products and By-products
| Degradation Pathway | Products/By-products | Conditions/Context |
|---|---|---|
| Hydrolysis | 2-Deoxy-D-ribose, Aniline | Acidic or basic aqueous solutions |
| Maillard Reaction/Sugar Degradation | α-Dicarbonyls, Phosphate cleavage products | Reactions of sugars with amines nih.govnih.gov |
| Cyclization Reactions | Tetrahydro-2H-pyran-fused tetrahydroquinolines | Reaction of 2-deoxy-D-ribose with arylamines acs.org |
| Side Reactions in Synthesis | Oxazolidinones | Organocatalytic aldol reactions whiterose.ac.uk |
Involvement in Maillard Reaction and Glycation Processes
Maillard Reaction of 2-Deoxy-D-Ribose and its Aniline (B41778) Adducts
The Maillard reaction is a complex cascade of chemical changes initiated by the condensation of a reducing sugar with a compound possessing a free amino group, such as an amino acid, protein, or an aromatic amine like aniline. irjiet.com This process is responsible for the development of color, flavor, and aroma in thermally processed foods but also occurs under physiological conditions. irjiet.cominflibnet.ac.in
The Maillard reaction begins with the nucleophilic attack of the amine nitrogen of aniline on the carbonyl carbon of the open-chain form of 2-deoxy-D-ribose. This condensation reaction forms an unstable N-substituted glycosylamine, commonly known as a Schiff base. irjiet.com Due to its instability, the Schiff base readily undergoes rearrangement.
This rearrangement, known as the Amadori rearrangement for aldoses, is a critical step in the early phase of the Maillard reaction. nih.gov The N-glycoside isomerizes to form a more stable 1-amino-1-deoxy-2-ketose, referred to as the Amadori product. irjiet.com In the specific case of 2-deoxy-D-ribose reacting with aniline, this would result in an N-(1-phenyl)-1-amino-1,2-dideoxy-ketose derivative. The formation of these early products, such as the Schiff base and the subsequent Amadori product, has been confirmed in various model systems studying the glycosylation of aromatic amines. doi.org Although the initial reaction consumes the amine, subsequent steps in the Maillard cascade can regenerate the amine, allowing it to act catalytically in some pathways. nih.gov
Research has consistently shown that 2-deoxy-D-ribose is one of the most reactive reducing sugars in Maillard and glycation reactions. Its reactivity often surpasses that of other common monosaccharides. A comparative study on the rate of non-enzymatic glycation established a clear hierarchy of reactivity among various sugars. rug.nl
The heightened reactivity of 2-deoxy-D-ribose is attributed to the absence of the hydroxyl group at the C-2 position, which increases the proportion of the more reactive open-chain aldehyde form compared to its cyclic hemiacetal form. This structural feature facilitates the initial condensation step with amines, accelerating the entire Maillard cascade.
Table 1: Comparative Reactivity of Reducing Sugars in Non-Enzymatic Glycation
| Sugar | Relative Reactivity |
|---|---|
| 2-Deoxy-D-Ribose | Highest |
| Ribose | High |
| Arabinose | Moderate-High |
| Fructose | Moderate |
| Xylose | Moderate-Low |
| Galactose | Low |
This table illustrates the general order of reactivity, with 2-Deoxy-D-Ribose being the most reactive. Data sourced from studies on non-enzymatic glycation processes. rug.nl
The kinetics of the Maillard reaction are profoundly influenced by environmental factors, primarily temperature and pH. researchgate.net An increase in temperature generally accelerates the reaction rate, with the rate of browning in many model systems increasing two to three times for every 10°C rise. inflibnet.ac.in
The pH of the system plays a crucial, and more complex, role. The initial condensation step is favored at alkaline pH because a higher pH increases the proportion of the amine in its unprotonated, nucleophilic state, which is necessary to attack the sugar's carbonyl group. researchgate.netresearchgate.net However, the subsequent degradation of the Amadori product follows different pathways depending on the pH. wur.nl
Acidic Conditions (pH < 7): The reaction tends to proceed via 1,2-enolization. researchgate.net
Alkaline Conditions (pH > 7): The degradation pathway is dominated by 2,3-enolization, which leads to the formation of different sets of fission products, including reductones and various dicarbonyls. researchgate.netwur.nl
Therefore, controlling pH and temperature is essential for directing the reaction towards specific products or for minimizing browning in food systems. researchgate.netresearchgate.net
Formation of Advanced Glycation End-Product (AGE) Precursors
In the advanced stages of the Maillard reaction, the early products undergo a series of further reactions, including dehydration, cyclization, and fragmentation, leading to the formation of highly reactive dicarbonyl compounds. These compounds are key precursors to the formation of Advanced Glycation End-products (AGEs). nih.govresearchgate.net
The degradation of 2-deoxy-D-ribose and its Amadori products is a primary source of reactive dicarbonyl species. The absence of the C-2 hydroxyl group makes 2-deoxy-D-ribose particularly susceptible to degradation pathways that yield these reactive intermediates. nih.gov Oxidation of 2-deoxy-D-ribose, for instance by Fenton's reagent in model systems, has been shown to generate significant amounts of dicarbonyls like malonaldehyde (MA) and other aldehydes such as acetaldehyde (B116499). acs.org
Key reactive dicarbonyls formed during glycation processes include: researchgate.net
Methylglyoxal (MGO)
Glyoxal (GO)
3-Deoxyglucosone (3-DG) (in hexose (B10828440) systems)
These dicarbonyls are highly reactive and can rapidly react with amino, sulfhydryl, and guanidino groups in proteins to form stable, cross-linked structures known as AGEs. researchgate.net Studies have confirmed that incubating 2-deoxy-D-ribose with proteins like albumin results in a significant increase in dicarbonyl levels and subsequent AGE formation. nih.gov
Non-enzymatic browning is the visible manifestation of the final stages of the Maillard reaction, where colorless precursors are converted into brown, high-molecular-weight polymers known as melanoidins. inflibnet.ac.innih.gov The intensity of browning is often used as an indicator of the extent of the Maillard reaction. researchgate.net
In model systems, the browning process is studied by heating a solution of a reducing sugar and an amino compound and measuring the increase in absorbance at specific wavelengths (e.g., 420 nm). researchgate.net The reaction between 2-deoxy-D-ribose and an amine like aniline would follow this pattern, progressing from the initial colorless Schiff base and Amadori products to yellow and finally reddish-brown compounds. The rate and intensity of browning are dependent on factors like reactant concentration, temperature, and pH. inflibnet.ac.in The degradation of ascorbic acid can also contribute to non-enzymatic browning by producing reactive carbonyl compounds like furfural (B47365). irjiet.com The complex network of reactions means that the final products are a heterogeneous mixture of compounds, making the complete elucidation of browning mechanisms challenging. researchgate.netnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Deoxy-D-Ribose |
| Acetaldehyde |
| Advanced Glycation End-products (AGEs) |
| Amadori product |
| Aniline |
| Arabinose |
| Fructose |
| Furfural |
| Galactose |
| Glyoxal (GO) |
| Malonaldehyde (MA) |
| Melanoidins |
| Methylglyoxal (MGO) |
| Ribose |
| Schiff base |
Adduct Formation and Biochemical Roles
Interaction with Biomolecules and Formation of Deoxyribose Adducts
Aniline (B41778) is classified as an indirect carcinogen, meaning it requires metabolic activation to exert its genotoxic effects. This process, primarily occurring in the liver, involves oxidation by cytochrome P450 enzymes to form N-hydroxylamine, which can be further esterified to produce reactive N-acetoxyarylamine. These ultimate carcinogens are electrophilic species that can covalently bind to DNA, forming DNA adducts.
Role in DNA Damage and Repair Mechanisms
Aniline exposure is linked to significant DNA damage, particularly in the spleen, where it can induce a tumorigenic response in animal models. The mechanism is strongly associated with oxidative stress, where the generation of ROS leads to widespread damage to DNA. A key biomarker of this oxidative damage is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), one of the most common oxidative DNA lesions. Studies in rats exposed to aniline showed a significant 2.8-fold increase in the levels of 8-OHdG in their splenic DNA.
In response to this damage, cells activate DNA repair mechanisms to maintain genomic integrity. The Base Excision Repair (BER) pathway is the primary mechanism for correcting oxidative base lesions. Following aniline exposure, there is a documented up-regulation of key BER enzymes. For instance, the activity of 8-oxoguanine glycosylase 1 (OGG1), the enzyme responsible for recognizing and excising 8-OHdG, increases in both the nucleus and mitochondria of spleen cells. Similarly, the expression and activity of Nei-like DNA glycosylases (NEIL1 and NEIL2), which also repair oxidized bases, are induced. Despite this activation, the repair activity is often insufficient to prevent the accumulation of oxidative lesions, which may contribute to the mutagenic events underlying aniline-induced tumorigenesis.
In addition to its role in causing DNA damage in vivo, aniline is utilized as a chemical tool in vitro to probe for specific types of DNA and RNA damage. It is a standard laboratory reagent used to induce strand cleavage specifically at sites of base modification, particularly abasic (AP) sites and certain oxidized lesions. This method is crucial for mapping the locations of these lesions within a nucleic acid sequence. The standard procedure for cleaving oxidized RNA, for instance, employs aniline at a slightly acidic pH (4.5) and an elevated temperature (60 °C).
The mechanism for aniline-induced strand scission at a lesion site is a well-characterized example of amine-assisted cleavage. The process begins with the nucleophilic attack of the aniline molecule on the C1' carbon of the deoxyribose or ribose sugar at the abasic or damaged site. This attack displaces the damaged base (if still present) or opens the sugar ring, leading to the formation of a Schiff base intermediate. The formation of this intermediate increases the acidity of the proton at the C2' position, which facilitates a β-elimination reaction, cleaving the phosphodiester bond on the 3' side of the sugar. This is followed by a δ-elimination reaction that cleaves the 5'-phosphate linkage, resulting in complete strand scission at the site of the lesion.
The efficiency and rate of aniline-induced cleavage vary depending on the specific type of lesion. Kinetic studies have been performed to quantify the rates of strand scission at various oxidized guanine (B1146940) lesions in RNA oligomers. The pseudo-first-order kinetic rate constants and the corresponding half-lives (t½) for cleavage provide a measure of the stability of these lesions and the time required for efficient cleavage under standard aniline treatment conditions (1 M aniline, pH 4.5, 60 °C).
For example, lesions such as 8-oxo-7,8-dihydroguanine (rOG) are highly resistant to aniline cleavage, while others like the diastereomers of 5-carboxamido-5-formamido-2-iminohydantoin (r2Ih) are cleaved relatively rapidly. The rates for aniline-mediated cleavage of RNA lesions are generally lower than those observed for piperidine-mediated cleavage of corresponding DNA lesions.
Below is an interactive data table summarizing the kinetic parameters for aniline-induced cleavage of several guanine oxidation products in RNA.
| Lesion | Rate Constant (×10⁻³ min⁻¹) | Half-Life (t½) (min) |
| (R)-Sp | 1.2 ± 0.2 | 580 |
| (S)-Sp | 1.4 ± 0.2 | 500 |
| Gh | 6.9 ± 0.5 | 100 |
| Z | 51 ± 6 | 15 |
| (R)-2Ih | 61 ± 7 | 11 |
| (S)-2Ih | 63 ± 7 | 11 |
| Data derived from studies on RNA oligomers treated with 1 M aniline at pH 4.5 and 60°C. |
The toxicity of aniline is intrinsically linked to its ability to induce oxidative stress. This process generates ROS, which are highly reactive molecules that can attack and modify various biomolecules, including lipids, proteins, and nucleic acids. Within the DNA molecule, both the nitrogenous bases and the 2-deoxy-D-ribose sugar are susceptible to oxidative attack.
Oxidation of the deoxyribose moiety is a critical determinant of the genotoxic effects of oxidative processes. ROS can abstract hydrogen atoms from any of the five carbon atoms of the deoxyribose ring, leading to the formation of sugar radicals. These radicals can then undergo a series of reactions, often involving oxygen, to form a variety of oxidation products. These reactions can result in the modification of the sugar itself, the release of the attached base (creating an abasic site), or the cleavage of the phosphodiester backbone, leading to single-strand and double-strand breaks. Products of deoxyribose oxidation include 2-deoxyribonolactone and furfural (B47365), among others. The accumulation of this type of damage contributes to genomic instability and can trigger cellular apoptosis.
Understanding the fundamental mechanisms of DNA damage at the molecular level is crucial. Computational modeling provides powerful insights into these complex processes. Theoretical studies using ab-initio molecular dynamics and quantum chemistry methods have been employed to model the damage induced by proton collisions with 2-deoxy-D-ribose, a key component of DNA. Such models are particularly relevant for understanding the effects of proton therapy in cancer treatment.
These simulations model the reactions that occur when protons collide with biological targets, which include ionization of the biomolecule, fragmentation of the resulting ionized species, and charge transfer processes. The models have shown that the specific conformation of the 2-deoxy-D-ribose molecule has a significant impact on the outcome of the collision. Different sugar conformations lead to distinct fragmentation patterns and significant variations in charge transfer cross-sections. These computational approaches help to elucidate the initial physical and chemical events that lead to strand breaks and other forms of complex DNA damage.
Aniline-Induced Cleavage at Oxidized DNA and RNA Lesion Sites
Participation in Enzymatic Reactions
The interaction of 2-deoxy-D-ribose and its derivatives with enzymes is a critical aspect of its biochemical significance. This section explores its role as a substrate for specific aldolases and its formation of transient intermediates in enzyme catalysis.
Substrate for Deoxyribose-Phosphate Aldolase (B8822740) (DERA) and Related Enzymes
Deoxyribose-Phosphate Aldolase (DERA), systematically known as 2-deoxy-D-ribose-5-phosphate acetaldehyde-lyase (EC 4.1.2.4), is a class I aldolase that plays a crucial role in the catabolism of nucleosides. mdpi.com The natural substrate for this enzyme is 2-deoxy-D-ribose 5-phosphate (DR5P). nih.govnih.gov DERA catalyzes the reversible aldol (B89426) reaction, breaking down DR5P into glyceraldehyde-3-phosphate (G3P) and acetaldehyde (B116499). nih.govwikipedia.org
DERA is unique among aldolases in its ability to utilize two aldehydes as substrates. mdpi.comwikipedia.org The enzyme is known for its substrate promiscuity, accepting a wide variety of aldehyde acceptor molecules in place of G3P. nih.govnih.gov While the primary natural substrate is the phosphorylated form of 2-deoxy-D-ribose, the enzyme's flexibility has been a subject of extensive research for biocatalytic applications. nih.govnih.govnih.gov Protein engineering and directed evolution studies have been employed to enhance DERA's stability and its affinity for non-natural substrates, thereby expanding its synthetic utility. nih.govnih.gov
The catalytic activity of DERA on its natural substrate, 2-deoxy-D-ribose 5-phosphate, is typically measured using a coupled enzyme assay. In this assay, the cleavage of DR5P produces G3P, which is then reduced by glycerol-3-phosphate dehydrogenase, a reaction that can be monitored spectrophotometrically by the consumption of NADH. mdpi.comnih.gov
Schiff Base Intermediates in Enzyme Catalysis (e.g., Lysine (B10760008) Residues)
A fundamental mechanistic feature of class I aldolases, including DERA, is the formation of a Schiff base intermediate between the substrate and a conserved lysine residue in the active site of the enzyme. nih.govwikipedia.org In the case of E. coli DERA, this critical residue is Lys167. nih.govwikipedia.org
The catalytic cycle begins with the nucleophilic attack of the ε-amino group of the active site lysine on the carbonyl carbon of the aldehyde substrate, in this case, the open-chain form of 2-deoxy-D-ribose 5-phosphate. This reaction forms a protonated carbinolamine intermediate, which then dehydrates to yield a Schiff base (or imine). nih.govwikipedia.org The formation of this covalent enzyme-substrate intermediate is a hallmark of class I aldolase catalysis. nih.gov
The protonated Schiff base acts as an electron sink, facilitating the subsequent C-C bond cleavage in the retro-aldol reaction. Tautomerization of the Schiff base to an enamine is a key step in the forward (aldol condensation) reaction. nih.gov Another lysine residue, Lys201 in E. coli DERA, is thought to play a crucial role by increasing the acidity of the protonated Lys167, thereby promoting the initial Schiff base formation. wikipedia.org
The formation of Schiff bases is not limited to enzymatic catalysis. The reaction between the carbonyl group of reducing sugars like 2-deoxy-D-ribose and the amino groups of amino acids, such as the ε-amino group of lysine, is the initial step of the Maillard reaction. nih.govsandiego.edu This non-enzymatic glycation process leads to the formation of a variety of advanced glycation end products (AGEs). nih.govplos.org 2-Deoxy-D-ribose, being a highly reducing sugar, readily participates in these reactions. nih.govnih.gov
Interactive Data Tables
Table 1: Properties of 2-Deoxy-D-Ribose Aniline and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 2-Deoxy-D-Ribose | C5H10O4 | 134.13 | 533-67-5 |
| Aniline | C6H7N | 93.13 | 62-53-3 |
Table 2: Key Enzymes and Intermediates in 2-Deoxy-D-Ribose Metabolism
| Enzyme/Intermediate | Role/Function | Key Features |
|---|---|---|
| Deoxyribose-Phosphate Aldolase (DERA) | Catalyzes the reversible aldol reaction of 2-deoxy-D-ribose 5-phosphate. | Class I aldolase; forms a Schiff base intermediate with the substrate. |
| 2-Deoxy-D-Ribose 5-Phosphate | Natural substrate for DERA. | Phosphorylated form of 2-deoxy-D-ribose. |
| Schiff Base | Covalent intermediate formed between an aldehyde/ketone and an amino group. | Key intermediate in DERA catalysis and the initial step of the Maillard reaction. |
Spectroscopic Characterization and Theoretical Modeling
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural and conformational analysis of 2-Deoxy-D-Ribose Aniline (B41778) in solution. It provides precise information about the atomic connectivity, the stereochemistry of the anomeric center, the conformation of the sugar ring, and the equilibrium distribution of various isomers.
The ¹H and ¹³C NMR spectra of 2-Deoxy-D-Ribose Aniline exhibit characteristic signals corresponding to both the aniline and the 2-deoxy-D-ribose moieties. The formation of the C-N glycosidic bond results in significant changes in the chemical shifts of the atoms at the anomeric center (C-1' and H-1').
¹H NMR Spectroscopy: The anomeric proton (H-1') signal is particularly diagnostic. Its chemical shift and coupling constant (³J(H1',H2')) provide critical information about the anomeric configuration (α or β) and the ring conformation.
Anomeric Configuration: In N-aryl glycosylamines, the β-anomer is typically more stable. The anomeric proton of the β-anomer usually appears at a slightly different chemical shift than that of the α-anomer.
Ring Conformation: The five-membered furanose ring of the deoxyribose unit is not planar and adopts an envelope or twist conformation. The magnitude of the vicinal proton-proton coupling constants (J-values), particularly between H-1' and the two H-2' protons, can be used to determine the preferred puckering of the ring (e.g., C2'-endo or C3'-endo), which is crucial in understanding the structure of nucleoside analogues. The signals for the aromatic protons of the aniline ring typically appear in the downfield region (around 7.0-7.5 ppm).
¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1') is highly sensitive to the formation of the glycosidic bond and the anomeric configuration. Upon reaction with aniline, the C-1' signal of 2-deoxy-D-ribose shifts significantly. The signals for the aromatic carbons of the aniline moiety are also observed in their characteristic regions.
Table 1: Expected ¹H NMR Chemical Shift Ranges for N-phenyl-2-deoxy-D-ribosylamine
| Proton(s) | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| Anomeric H (H-1') | 5.0 - 5.5 | Chemical shift and multiplicity depend on the anomeric configuration (α/β). |
| Sugar Ring (H-2' to H-5') | 3.5 - 4.5 | Complex, overlapping multiplet region. |
| Aniline Aromatic (C₆H₅) | 6.8 - 7.5 | Signals corresponding to ortho, meta, and para protons. |
In solution, this compound exists as a dynamic equilibrium of different tautomers and conformers. The primary forms are the α- and β-anomers of the furanose and pyranose rings. NMR spectroscopy allows for the direct observation and quantification of these species.
By integrating the distinct signals for each isomer, typically the well-resolved anomeric proton (H-1') signals, the relative populations of the α- and β-anomers can be determined. For instance, if the H-1' signal for the α-anomer appears at 5.4 ppm and the β-anomer at 5.2 ppm, the ratio of their integrated areas directly reflects their molar ratio in the equilibrium mixture. This analysis reveals the thermodynamic stability of the different isomers under specific solution conditions (solvent, temperature). For most N-aryl-deoxyribosides, the β-anomer is the major constituent in solution.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
In the analysis of the reaction between 2-deoxy-D-ribose and aniline, MS can readily identify the formation of the N-glycosylamine product.
Molecular Ion: Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the product, which results from the condensation of the two reactants with the loss of one water molecule.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural insights. The most common fragmentation pathway for N-glycosides is the cleavage of the C-N glycosidic bond. This results in two characteristic fragment ions: one corresponding to the aniline moiety and the other to the 2-deoxy-D-ribose moiety. Fragmentation can also occur within the sugar ring, leading to cross-ring cleavage products that further confirm the identity of the carbohydrate unit.
Table 2: Predicted Mass Spectrometry Fragments for N-phenyl-2-deoxy-D-ribosylamine (C₁₁H₁₅NO₃, Mol. Wt. = 209.24)
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 210.1 | Protonated molecular ion. |
| [C₆H₅NH₂ + H]⁺ | 94.1 | Fragment corresponding to the aniline portion after glycosidic bond cleavage. |
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for studying enzyme kinetics. nih.gov If this compound were to be used as a substrate or inhibitor for an enzyme, such as a glycosidase or nucleoside phosphorylase, LC-MS could be employed to monitor the reaction over time. nih.govwikipedia.org
The method involves incubating the enzyme with the substrate and quenching the reaction at various time points. The reaction mixture is then analyzed by LC-MS to quantify the amount of remaining substrate and any products formed. By plotting the concentration of product formed versus time, the initial reaction rate can be determined. Performing this analysis at various substrate concentrations allows for the calculation of key kinetic parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). wikipedia.org This approach is highly specific and sensitive, allowing for the direct measurement of all components in the reaction mixture without the need for labeled substrates or coupled assays. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of key functional groups resulting from the combination of the sugar and aniline.
N-H Stretching: A characteristic absorption band for the secondary amine (N-H) formed in the glycosylamine linkage typically appears in the region of 3300-3500 cm⁻¹.
O-H Stretching: A broad band around 3200-3600 cm⁻¹ corresponds to the hydroxyl groups of the sugar moiety.
C-H Stretching: Aromatic C-H stretching from the aniline ring is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the sugar ring appears just below 3000 cm⁻¹.
C=C Stretching: Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. orientjchem.org
C-N Stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1340 cm⁻¹ range. orientjchem.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions of the aniline chromophore. nih.gov
π→π Transitions:* Aniline typically displays two main absorption bands corresponding to π→π* transitions of the benzene (B151609) ring. researchgate.net One strong band appears around 230-240 nm, and a weaker, structured band (the "benzenoid" band) appears around 280-290 nm. researchgate.netnist.gov Upon formation of the N-glycoside, the positions of these maxima may experience a slight shift (bathochromic or hypsochromic) due to the electronic effect of the attached sugar substituent.
Monitoring of Reaction Progress and Functional Group Identification
The Maillard reaction's complexity, involving multiple stages from the initial Schiff base formation to the eventual production of melanoidins, requires robust analytical techniques to track its progress. Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose, allowing for real-time monitoring and the identification of key functional groups as they form and transform.
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying functional groups present in the reaction mixture. The reaction between an aldose sugar like 2-deoxy-D-ribose and an amine like aniline involves the formation of an imine (Schiff base) C=N bond, which can be detected by FTIR. As the reaction progresses, changes in the IR spectrum, such as the disappearance of the amine N-H stretching bands and the appearance of the C=N stretching vibration, can be observed. While detailed data on the Maillard reaction products of 2-deoxy-D-ribose and aniline are limited, studies on similar systems, such as fructose and asparagine, demonstrate the utility of coupling High-Performance Liquid Chromatography (HPLC) with FTIR. This hyphenated technique allows for the separation of reaction intermediates and products, followed by their individual characterization in real-time. This approach has been successfully used to monitor the formation of imine bonds in other Maillard systems. The absence of a hydroxyl group at the C-2 position in 2-deoxy-D-ribose results in a unique hydrogen-bonding network, which influences its reactivity and can be observed in its IR spectrum, particularly in the O-H stretching region (around 3300-3400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the molecules in solution. ¹H and ¹³C NMR can be used to track the disappearance of the anomeric proton signal of 2-deoxy-D-ribose and the appearance of new signals corresponding to the N-glycoside product. In studies of the Maillard-like reaction of 2-deoxyribose 5-phosphate (a related compound), ¹H NMR spectroscopy was used to monitor the loss of the C-2 hydrogen signals, indicating the progression of the reaction. Similarly, ³¹P NMR has been employed to follow the cleavage of the phosphate (B84403) group in such reactions. For the reaction of 2-deoxy-D-ribose with aniline, one would expect to see characteristic shifts in the aromatic protons of the aniline residue and the sugar protons upon formation of the N-glycosidic bond.
A representative table of expected spectroscopic shifts for the initial product of the reaction between 2-deoxy-D-ribose and aniline, an N-phenyl-2-deoxy-D-ribosylamine, is presented below based on general knowledge of similar compounds.
| Spectroscopic Technique | Functional Group/Proton | Expected Chemical Shift / Wavenumber |
| FTIR | O-H stretch (sugar) | ~3300-3500 cm⁻¹ |
| FTIR | C-H stretch (aliphatic/aromatic) | ~2850-3100 cm⁻¹ |
| FTIR | C=N stretch (imine/Schiff base) | ~1640-1690 cm⁻¹ |
| FTIR | C=C stretch (aromatic) | ~1450-1600 cm⁻¹ |
| ¹H NMR | Anomeric Proton (H-1) | δ ~5.0-6.0 ppm |
| ¹H NMR | Sugar Protons (H-2 to H-5) | δ ~3.5-4.5 ppm |
| ¹H NMR | Aromatic Protons (aniline) | δ ~6.5-7.5 ppm |
| ¹³C NMR | Anomeric Carbon (C-1) | δ ~80-95 ppm |
| ¹³C NMR | Sugar Carbons (C-2 to C-5) | δ ~60-80 ppm |
| ¹³C NMR | Aromatic Carbons (aniline) | δ ~110-150 ppm |
Detection of UV-Absorbing Maillard Products
The Maillard reaction is well-known for producing colored and UV-absorbing compounds, particularly in its advanced and final stages. UV-Vis spectroscopy is a fundamental technique for monitoring the formation of these chromophores, providing insights into the reaction kinetics and the types of products being formed.
The reaction between pentoses, including deoxyribose, and amines can generate various UV-absorbing intermediates. In reactions involving ribose and amino acids, an increase in absorbance around 280-290 nm is often observed, which can be indicative of the formation of furfural-like intermediates. The absorbance at 294 nm is frequently used to monitor the formation of intermediate products in Maillard reactions. As the reaction proceeds to form more complex, colored compounds known as melanoidins, an increase in absorbance at higher wavelengths, typically around 420 nm (browning index), is seen.
Studies on the reaction of deoxyribose with Nα-acetyllysine have shown a time-dependent increase in UV absorbance, though at a slower rate compared to ribose. The UV spectrum of the deoxyribose reaction products indicates the formation of compounds absorbing in the 260–280 nm and 310–330 nm regions. The presence of oxygen can also influence the development of UV-absorbing compounds in these reactions. For instance, in some systems, anaerobic conditions favor the production of compounds with high absorptivity around 305 nm.
The table below summarizes the typical UV-Vis absorption maxima observed for different stages and products of Maillard reactions involving sugars and amines.
| Wavelength (nm) | Associated Maillard Reaction Stage/Product |
| ~280-294 nm | Formation of furfural-like intermediates and other early-stage products. |
| ~305-330 nm | Formation of various intermediate compounds, including α-dicarbonyls. |
| ~420 nm | Indication of browning, associated with the formation of melanoidins in the final stages. |
Theoretical and Computational Chemistry Approaches
To complement experimental data, theoretical and computational chemistry methods provide a molecular-level understanding of the reaction between 2-deoxy-D-ribose and aniline. These approaches can elucidate electronic structures, conformational preferences, and the energetic landscape of the reaction pathway.
Quantum Chemical Calculations (Ab Initio, Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of the molecules involved in the Maillard reaction. DFT studies on the initial stages of the Maillard reaction between fructose and glycine have revealed insights into the reaction mechanisms under different conditions, showing, for example, that basic conditions are most favorable for the formation of Heyns rearrangement products.
For the 2-deoxy-D-ribose and aniline system, DFT calculations can be used to:
Optimize the geometries of reactants, intermediates (like the Schiff base and Amadori-like products), transition states, and products.
Calculate electronic properties such as charge distributions, frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials. This information helps to predict the most reactive sites on the molecules. For instance, the nucleophilicity of the aniline nitrogen and the electrophilicity of the sugar's carbonyl carbon are key to the initial condensation step.
Determine vibrational frequencies , which can be compared with experimental FTIR spectra to aid in the assignment of spectral bands.
Studies on aniline and its derivatives using DFT have provided detailed information on their molecular and electronic structures, which is crucial for understanding their reactivity in reactions like N-glycoside formation.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility of molecules over time and to understand the influence of the solvent. The N-glycosidic bond formed between 2-deoxy-D-ribose and aniline introduces conformational flexibility, particularly around the glycosidic linkage (defined by φ and ψ dihedral angles).
MD simulations can provide insights into:
Preferred conformations of the N-phenyl-2-deoxy-D-ribosylamine product in solution. Conformational analysis of related N-glycosyl amides has shown that different anomers (α and β) can adopt distinct chair conformations (e.g., ⁴C₁ vs. ¹C₄). The solvent environment can significantly influence these conformational preferences.
Solvation effects , by explicitly modeling the interactions between the solute and solvent molecules (e.g., water). This is crucial as the Maillard reaction often occurs in aqueous environments.
The dynamics of glycan-protein interactions , which is relevant for understanding the biological implications of glycosylation. While the reaction of a small molecule like aniline is simpler, the principles of how glycans interact with their environment are transferable.
Modeling Reaction Energetics and Transition States
Understanding the kinetics and thermodynamics of the Maillard reaction requires the characterization of the potential energy surface, including the energies of reactants, products, and the transition states that connect them.
Computational methods can be used to:
Calculate reaction energies (ΔE) and Gibbs free energies (ΔG) to determine the spontaneity and equilibrium position of each reaction step. For the Maillard reaction, it is known that the initial steps can be reversible, while later stages are irreversible.
Locate transition state (TS) structures . The TS is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. Finding the TS allows for the calculation of the activation energy (Ea), which is a key parameter in reaction kinetics.
Model the entire reaction pathway , from reactants to products, through intermediates and transition states. This provides a detailed mechanistic picture of how the reaction proceeds. For example, in the initial condensation step, a transition state would involve the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of 2-deoxy-D-ribose. Subsequent steps, such as dehydration and rearrangement, would have their own characteristic transition states.
The table below outlines the key computational parameters that can be determined for the reaction between 2-deoxy-D-ribose and aniline.
| Computational Approach | Parameters Determined | Significance |
| Quantum Chemistry (e.g., DFT) | Optimized geometries, electronic properties (HOMO/LUMO), charge distribution, vibrational frequencies. | Provides insights into molecular structure, reactivity, and helps interpret spectroscopic data. |
| Molecular Dynamics (MD) | Conformational preferences (dihedral angles), solvent effects, dynamic behavior. | Elucidates the flexibility of the N-glycoside product and the role of the solvent in the reaction. |
| Reaction Pathway Modeling | Reaction energies (ΔE), Gibbs free energies (ΔG), activation energies (Ea), transition state structures. | Describes the thermodynamic and kinetic feasibility of the reaction, providing a detailed mechanistic understanding. |
Applications in Chemical Biology and Advanced Organic Synthesis
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Advancements in 2-Deoxy-D-Ribose Aniline (B41778) Research
The primary academic contributions related to 2-Deoxy-D-Ribose Aniline are predominantly in the realm of synthetic organic chemistry, where it serves as a valuable intermediate. The reaction between 2-deoxy-D-ribose and aniline forms an N-phenylglycoside, a type of compound that has proven useful in the purification and characterization of sugars.
One of the key applications of forming the aniline derivative of 2-deoxy-D-ribose is in the isolation and purification of the sugar itself. Historical methods in carbohydrate chemistry have utilized the formation of crystalline derivatives to separate sugars from complex reaction mixtures. The aniline derivative of 2-deoxy-D-ribose, being a stable, crystalline solid, facilitates its separation and purification. This is particularly important in multi-step synthetic sequences where pure starting materials are crucial for high yields and stereoselectivity.
Furthermore, the formation of the anilide of 2-deoxy-D-ribose has been documented as a method for the purification of its enantiomer, 2-deoxy-L-ribose. google.com This application underscores the utility of this derivative in stereoselective chemistry, a critical aspect of drug discovery and development. By forming the anilide derivative, chemists can effectively resolve enantiomeric mixtures, which is often a challenging task.
Commercially, this compound is available as a synthetic building block. biosynth.com This suggests its utility in the synthesis of more complex molecules, such as oligosaccharides and polysaccharides. biosynth.com The aniline moiety can serve as a protecting group or as a handle for further chemical modifications, expanding the synthetic chemist's toolbox for creating novel carbohydrate-based structures.
A summary of the key research findings concerning the utility of this compound is presented in the table below.
| Research Area | Key Findings | Significance |
| Purification of 2-deoxy-D-ribose | Formation of a stable, crystalline aniline derivative allows for efficient isolation. rsc.org | Enables the acquisition of high-purity sugar for subsequent reactions. |
| Enantiomeric Resolution | Used in the purification of 2-deoxy-L-ribose from its D-enantiomer. google.com | Provides a practical method for obtaining enantiomerically pure sugars, which is vital for pharmaceutical applications. |
| Synthetic Building Block | Commercially available for the synthesis of oligosaccharides and other complex carbohydrates. biosynth.com | Offers a versatile starting material for the construction of diverse and complex molecular architectures. |
Identification of Unresolved Questions and Challenges in Understanding its Chemical Biology
Despite its utility in synthesis, the chemical biology of this compound remains largely unexplored. There is a significant gap in the scientific literature regarding its biological activity and its interactions with biological systems. This lack of information presents a number of unresolved questions and challenges.
A primary unresolved question is whether this compound possesses any intrinsic biological activity. The parent molecule, 2-deoxy-D-ribose, is a cornerstone of DNA and is involved in various cellular processes. The addition of an aniline group could potentially modulate its biological effects or introduce novel activities. For instance, many compounds containing an aniline or related aromatic amine substructure exhibit a wide range of pharmacological properties. However, without dedicated biological screening, the potential of this compound as a bioactive molecule remains unknown.
Another significant challenge is the lack of understanding of its metabolic fate and stability in biological systems. It is unclear how the N-glycosidic bond between the sugar and the aniline moiety would behave in vivo. Whether it is susceptible to enzymatic cleavage, and what the resulting metabolites would be, are critical questions that need to be addressed to assess its potential for any therapeutic application. The toxicity profile of this compound is also completely uncharacterized.
Furthermore, the conformational preferences and structural dynamics of this compound have not been studied. The three-dimensional structure of a molecule is intimately linked to its function, and a detailed understanding of its conformational landscape would provide insights into its potential interactions with biological targets such as enzymes and receptors.
Prospective Research Avenues in Synthetic Methodology, Mechanistic Insights, and Biological Applications
The current state of knowledge on this compound opens up several exciting avenues for future research, spanning synthetic chemistry, mechanistic studies, and the exploration of its biological potential.
In the area of synthetic methodology , there is an opportunity to explore the reactivity of the aniline moiety in this compound for the development of novel glycosylation donors. The aromatic amine could be functionalized to create more elaborate structures or to modulate the reactivity of the anomeric center. Developing new synthetic routes to N-aryl-2-deoxyribosylamines with a broader range of substituents on the aromatic ring could also lead to a library of compounds for further investigation.
From a mechanistic insights perspective, detailed studies on the formation and hydrolysis of the N-glycosidic bond in this compound would be valuable. Understanding the kinetics and thermodynamics of this process could lead to more efficient methods for its use in purification and as a protecting group. Furthermore, computational studies could be employed to investigate its conformational preferences and to predict its potential binding modes with biological macromolecules.
The most significant area for future research lies in the exploration of its biological applications . A systematic screening of this compound for various biological activities, such as anticancer, antiviral, or antibacterial properties, is warranted. Given that 2-deoxy-sugars are components of several clinically important drugs, and N-aryl compounds often exhibit biological activity, this derivative is a promising candidate for drug discovery programs. Investigating its potential as an inhibitor of enzymes involved in nucleoside metabolism could also be a fruitful research direction. Moreover, studies on its cellular uptake, metabolism, and potential toxicity are essential prerequisites for any future therapeutic development.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 2-Deoxy-D-Ribose Aniline derivatives, and how are they optimized for yield?
- Methodological Answer : A widely used approach involves the Yamaguchi lactonization of hydroxy acid derived from 2-Deoxy-D-Ribose, followed by vinyl phosphonate formation. Optimization typically includes adjusting reaction temperatures (e.g., 40–60°C) and solvent polarity to enhance regioselectivity. Purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is standard .
Q. Which analytical techniques are critical for characterizing this compound purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography resolves complex stereoisomers .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen). Avoid contact with strong oxidizers (e.g., peroxodisulfate) to prevent decomposition. Regular stability checks via TLC (silica gel, chloroform/methanol 9:1) are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kinetic data for peroxodisulfate oxidation of 2-Deoxy-D-Ribose?
- Methodological Answer : Discrepancies arise from variable induction periods and sugar concentration effects. Replicate experiments under controlled conditions (1M Na₂CO₃, 40°C) with fixed peroxodisulfate:sugar ratios. Use pseudo-first-order kinetic modeling and compare apparent rate constants (k₂) across concentrations. For example:
| [2-Deoxy-D-Ribose] (M) | k₂ (M⁻¹ min⁻¹) |
|---|---|
| 0.100 | 0.14 ± 0.02 |
| 0.050 | 0.36 |
| 0.005 | 1.20 |
| Data from kinetic studies under standardized conditions . |
Q. What experimental designs are effective for optimizing photocatalytic degradation of aniline derivatives like this compound?
- Methodological Answer : Apply Box-Behnken Design (BBD) with four variables (e.g., catalyst load, pH, irradiation time, initial concentration) at three levels. Use Minitab or Design-Expert software to generate a 27-test matrix. Response surface methodology (RSM) identifies optimal conditions, such as 0.5 g/L MnFe₂O₄/Zn₂SiO₄ catalyst at pH 7.5 under 120 min solar simulation .
Q. How can adsorption resins be selected and optimized for separating this compound from complex mixtures?
- Methodological Answer : Screen resins (e.g., NKA-II, AB-8) using Freundlich isotherms to quantify adsorption capacity. For this compound, NKA-II shows higher affinity (qₑ = 45 mg/g vs. AB-8’s 32 mg/g at 25°C). Kinetics are film-diffusion-controlled; use fixed-bed columns with breakthrough curve modeling (Thomas equation) to predict scalability .
Q. What strategies mitigate toxicity risks when studying this compound in biological systems?
- Methodological Answer : Conduct in vitro assays (e.g., MTT on HepG2 cells) to assess IC₅₀ values. For in vivo studies, employ isotopic labeling (e.g., ¹³C6-aniline) to trace metabolic pathways without altering bioavailability. Pair with ROS scavengers (e.g., NAC) in exposure models to differentiate direct toxicity from oxidative stress .
Methodological Challenges and Innovations
Q. How do enzymatic degradation pathways for this compound compare to chemical methods?
- Methodological Answer : Engineered Pseudomonas strains expressing aniline dioxygenase (ADO) achieve 85% degradation in 48 hrs (pH 7, 30°C), but substrate specificity limits efficiency. Chemical methods (e.g., Fenton’s reagent) offer rapid degradation (>90% in 2 hrs) but generate CO₂ byproducts. Hybrid approaches (enzyme-immobilized catalysts) are under exploration .
Q. What advanced techniques elucidate the role of this compound in glycobiology?
- Methodological Answer : Chemoenzymatic synthesis of 2-Deoxy-D-Ribose-linked disaccharides (e.g., 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives) enables glycan array profiling. Use lectin-binding assays (e.g., ConA) and MALDI-TOF MS to map interactions with immune receptors like TLR4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
